2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran, also known as 1-(5-butyl-2-methyl-4,5-dihydrofuran-3-yl)ethanone, is a furan derivative with the molecular formula and a molecular weight of 182.26 g/mol. This compound features a furan ring substituted with a butyl group and an acetyl group, making it of interest in various fields of organic chemistry and medicinal research.
This compound can be synthesized through various organic reactions that involve the cyclization of appropriate precursors under acidic or basic conditions. The synthesis often requires a butyl-substituted precursor and a methyl group donor, followed by cyclization to form the furan ring.
2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran is classified as a furan derivative. Furans are five-membered heterocyclic compounds containing oxygen and are known for their reactivity in organic synthesis. This compound is particularly noted for its potential biological activities, including antimicrobial and anticancer properties.
The synthesis of 2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran can be achieved through several methods:
The reaction conditions typically include:
The molecular structure of 2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran features a furan ring with the following characteristics:
Property | Value |
---|---|
CAS Number | 81770-05-0 |
Molecular Formula | |
Molecular Weight | 182.26 g/mol |
IUPAC Name | 1-(2-butyl-5-methyl-2,3-dihydrofuran-4-yl)ethanone |
InChI | InChI=1S/C11H18O2/c1-4-5-6-10-7-11(8(2)12)9(3)13-10/h10H,4-7H2,1-3H3 |
InChI Key | ADEKQHVMVNINMA-UHFFFAOYSA-N |
Canonical SMILES | CCCCC1CC(=C(O1)C)C(=O)C |
2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran participates in various chemical reactions:
The mechanism of action for 2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran involves its interaction with biological targets such as enzymes and receptors. The presence of the furan ring allows it to participate in biochemical pathways that may inhibit or activate specific enzymes, leading to potential therapeutic effects.
The physical properties of this compound include:
Key chemical properties include:
Property | Value |
---|---|
Boiling Point | Not readily available |
Solubility | Soluble in organic solvents |
2-Methyl-3-acetyl-5-butyl-4,5-dihydrofuran has several scientific applications:
This compound represents an interesting area of study due to its unique structure and potential applications across various scientific fields.
CAS No.: 12005-75-3
CAS No.: 13568-33-7
CAS No.: 463-82-1
CAS No.:
CAS No.: 51040-17-6